molecular formula C26H47NO3 B1246108 Lepadin E

Lepadin E

Cat. No. B1246108
M. Wt: 421.7 g/mol
InChI Key: QNAATLGQMSSVEO-CJHSMMPESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lepadin E is a natural product found in Didemnum with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Lepadins, including Lepadin E, are cis-fused decahydroquinoline (DHQ) marine alkaloids with diverse biological activities, attracting extensive synthetic interest. A collective synthetic strategy was developed for Lepadins A-E, featuring a green chemistry approach for constructing the common cis-fused DHQ core. This approach uses green oxone-halide oxidation for both the aza-Achmatowicz rearrangement and the intramolecular [3 + 2] cycloaddition of nitrile oxide-alkene (Ma, He, Wang, & Tong, 2021).
  • A flexible approach was developed for synthesizing type II and III Lepadin alkaloids, including Lepadin E, using a key Diels–Alder reaction for excellent regio- and stereoselectivity. This method allows convenient access to both stereochemical types of Lepadin frameworks from a common intermediate (Hu, Gu, Jia, Luo, & Chen, 2021).

Biological Activity and Potential Applications

  • Lepadins, such as Lepadin E, have shown significant and selective antiplasmodial and antitrypanosomal activity. These properties make them potential lead structures for developing new antimalarial drugs (Wright, Goclik, König, & Kaminsky, 2002).
  • Lepadins A, B, and L from Clavelina lepadiformis were tested for cytotoxic activity on cancer cell lines, highlighting the potential of these compounds, including Lepadin E, in cancer research (Casertano et al., 2022).

properties

Product Name

Lepadin E

Molecular Formula

C26H47NO3

Molecular Weight

421.7 g/mol

IUPAC Name

[(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate

InChI

InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1

InChI Key

QNAATLGQMSSVEO-CJHSMMPESA-N

Isomeric SMILES

CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@@H]1C)CCCCC(CCC)O

Canonical SMILES

CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O

synonyms

decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid
lepadin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lepadin E
Reactant of Route 2
Lepadin E
Reactant of Route 3
Reactant of Route 3
Lepadin E
Reactant of Route 4
Lepadin E
Reactant of Route 5
Lepadin E
Reactant of Route 6
Lepadin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.